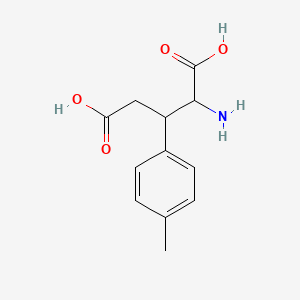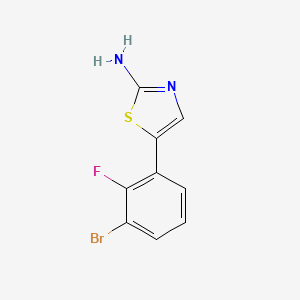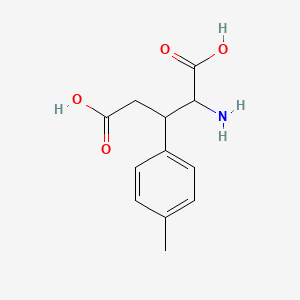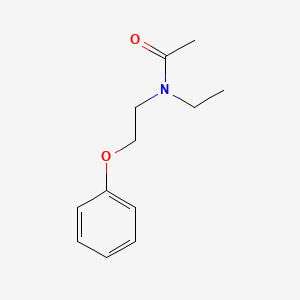![molecular formula C19H22N6O4 B14014395 2,2'-{Propane-1,3-diylbis[(1e)-3-methyltriaz-1-ene-3,1-diyl]}dibenzoic acid CAS No. 49638-62-2](/img/structure/B14014395.png)
2,2'-{Propane-1,3-diylbis[(1e)-3-methyltriaz-1-ene-3,1-diyl]}dibenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-{Propane-1,3-diylbis[(1e)-3-methyltriaz-1-ene-3,1-diyl]}dibenzoic acid is a complex organic compound with a unique structure that includes triazene and benzoic acid moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{Propane-1,3-diylbis[(1e)-3-methyltriaz-1-ene-3,1-diyl]}dibenzoic acid typically involves the reaction of 1,3-dibromopropane with methyl 4-hydroxybenzoate in the presence of potassium carbonate in acetonitrile. The reaction is carried out at 120°C for an hour, followed by the addition of 1,3-dibromopropane and further reaction for 7 hours . The product is then extracted and purified to obtain the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-{Propane-1,3-diylbis[(1e)-3-methyltriaz-1-ene-3,1-diyl]}dibenzoic acid can undergo various chemical reactions, including:
Oxidation: The triazene moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzoic acid groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized triazene derivatives, while substitution reactions can produce a wide range of substituted benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-{Propane-1,3-diylbis[(1e)-3-methyltriaz-1-ene-3,1-diyl]}dibenzoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate due to its ability to interact with various biological targets.
Wirkmechanismus
The mechanism of action of 2,2’-{Propane-1,3-diylbis[(1e)-3-methyltriaz-1-ene-3,1-diyl]}dibenzoic acid involves its interaction with molecular targets through its triazene and benzoic acid groups. These interactions can lead to various biological effects, depending on the specific target and pathway involved. The compound’s ability to undergo oxidation and reduction also plays a role in its mechanism of action, as these reactions can modulate its activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl 4,4’-(propane-1,3-diylbis(oxy))dibenzoate: This compound has a similar structure but with different functional groups, leading to different chemical properties and applications.
2,2’-{Propane-1,3-diylbis[(1E)-3-methyltriaz-1-ene-3,1-diyl]}dibenzoic acid: This is a closely related compound with slight variations in its structure.
Uniqueness
2,2’-{Propane-1,3-diylbis[(1e)-3-methyltriaz-1-ene-3,1-diyl]}dibenzoic acid is unique due to its combination of triazene and benzoic acid moieties, which confer specific chemical reactivity and potential biological activity
Eigenschaften
CAS-Nummer |
49638-62-2 |
|---|---|
Molekularformel |
C19H22N6O4 |
Molekulargewicht |
398.4 g/mol |
IUPAC-Name |
2-[[3-[[(2-carboxyphenyl)diazenyl]-methylamino]propyl-methylamino]diazenyl]benzoic acid |
InChI |
InChI=1S/C19H22N6O4/c1-24(22-20-16-10-5-3-8-14(16)18(26)27)12-7-13-25(2)23-21-17-11-6-4-9-15(17)19(28)29/h3-6,8-11H,7,12-13H2,1-2H3,(H,26,27)(H,28,29) |
InChI-Schlüssel |
LLWSHWXPHQQTEL-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCCN(C)N=NC1=CC=CC=C1C(=O)O)N=NC2=CC=CC=C2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(2-Methoxybenzoyl)phenyl]-(4-methoxyphenyl)methanone](/img/structure/B14014314.png)
![[3-[(Dimethylamino)methyl]cyclobutyl]methanol](/img/structure/B14014319.png)
![Ethanone, 1-[4-(3-methyl-1-triazenyl)phenyl]-](/img/structure/B14014329.png)
![7-Methyl-5-methylsulfanyltetrazolo[1,5-a]pyrimidine](/img/structure/B14014357.png)
![Ethyl 3-{4-[(E)-(pyrrolidin-1-yl)diazenyl]phenyl}propanoate](/img/structure/B14014358.png)
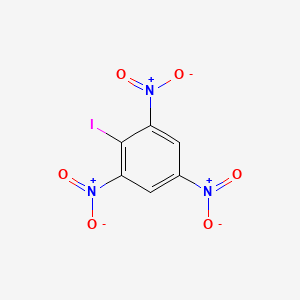
![4-Chlorobicyclo[2.2.0]hexane-1-carboxylic acid](/img/structure/B14014371.png)


![1,2,3-Benzotriazin-4(3H)-one,3-[2-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]-](/img/structure/B14014390.png)
